N-(2-chloro-5-nitrophenyl)butanamide
Description
N-(2-Chloro-5-nitrophenyl)butanamide is an aromatic amide derivative characterized by a chloro substituent at the 2-position and a nitro group at the 5-position of the phenyl ring, coupled with a butanamide chain. Its molecular formula is C₁₀H₁₀ClN₂O₃, with a molecular weight of 242.05 g/mol . Key physicochemical properties include:
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-3-10(14)12-9-6-7(13(15)16)4-5-8(9)11/h4-6H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZIPNQEFPEIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)butanamide typically involves the reaction of 2-chloro-5-nitroaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in N-(2-chloro-5-nitrophenyl)butanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of N-(2-azido-5-nitrophenyl)butanamide or N-(2-thiocyanato-5-nitrophenyl)butanamide.
Reduction: Formation of N-(2-chloro-5-aminophenyl)butanamide.
Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N-(2-chloro-5-nitrophenyl)butanamide exerts its effects is largely dependent on its chemical structure. The presence of the nitro group allows for interactions with various biological targets, potentially leading to the inhibition of specific enzymes or disruption of cellular processes. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
(a) N-(2-Chloro-5-Nitrophenyl)-2-Nitrobenzamide
- Structure : The nitro group is retained at the 5-position, but the amide chain is replaced with a benzamide group (2-nitro substitution on the benzamide ring).
(b) N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-Ethylbutanamide
- Structure : The nitro group is replaced with a trifluoromethyl (-CF₃) group.
- Molecular weight : 293.71 g/mol (higher due to the CF₃ group).
- Impact : The -CF₃ group is strongly electron-withdrawing and lipophilic, which may enhance metabolic stability but reduce aqueous solubility compared to the nitro analog .
Amide Chain Modifications
(a) N-(2-Chloro-5-Nitrophenyl)Formamide
(b) 5-Chloro-N-(2-Nitrophenyl)Pentanamide
- Structure : The nitro group is shifted to the 2-position on the phenyl ring, and the amide chain is extended to pentanamide.
- Molecular weight : 295.32 g/mol.
Functional Group Additions
N-(2-Chloro-5-Nitrophenyl)-3-(Phenylmethanesulfonyl)Propanamide
- Structure : A propanamide chain with a phenylmethanesulfonyl (-SO₂-CH₂-Ph) substituent.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects and increases molecular complexity, which may enhance binding to sulfonamide-sensitive targets but reduce synthetic accessibility .
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